Pegapamodutide is derived from the natural peptide Oxyntomodulin, which is produced in the intestines. It belongs to the class of glucagon-like peptide 1 receptor agonists and glucagon receptor agonists, making it a dual-action agent. This classification places it among other notable peptides that are being explored for their therapeutic benefits in metabolic diseases .
The synthesis of Pegapamodutide involves several advanced techniques primarily focused on peptide synthesis. One notable approach is the use of soluble hydrophobic-support-assisted liquid-phase synthesis. This method allows for efficient coupling and deprotection reactions, which can be monitored through analytical techniques such as thin layer chromatography and high-performance liquid chromatography.
The synthesis typically begins with the assembly of peptide fragments, which are then coupled sequentially to form the complete peptide chain. The use of Alloc-chemistry has been highlighted as a significant innovation in this process, allowing for high yields and purity of the final product. Post-synthetic treatments often involve optimizing reaction conditions to enhance product recovery and minimize impurities .
The molecular structure of Pegapamodutide can be represented by its amino acid sequence, which includes modifications that enhance its stability and activity. The compound's structure features a backbone typical of peptides, with specific side chains that contribute to its receptor binding properties.
The structure can be denoted by its systematic name and molecular formula, which provides insight into its chemical composition. The detailed stereochemistry of Pegapamodutide is crucial, as it influences its biological activity and interaction with receptors .
Pegapamodutide undergoes various chemical reactions during its synthesis, primarily involving peptide bond formation between amino acids. The reactions are typically facilitated by coupling agents that activate carboxylic acids for nucleophilic attack by amines.
In addition to standard coupling reactions, deprotection steps are essential to remove protective groups used during synthesis. These reactions must be carefully controlled to ensure high yield and purity of the final product while avoiding racemization or degradation of sensitive amino acid residues .
The mechanism of action for Pegapamodutide involves its dual agonistic effects on glucagon receptors and glucagon-like peptide 1 receptors. Upon administration, Pegapamodutide binds to these receptors, leading to enhanced insulin secretion from pancreatic beta cells while simultaneously suppressing glucagon release from alpha cells.
This dual action results in improved glycemic control by promoting glucose-dependent insulin secretion and reducing hepatic glucose output. Additionally, Pegapamodutide influences appetite regulation through central nervous system pathways, contributing to weight loss in obese individuals .
Pegapamodutide exhibits specific physical properties typical of peptides, including solubility in aqueous solutions at physiological pH levels. Its stability is enhanced through modifications that protect it from enzymatic degradation.
Chemical properties include its reactivity profile, which is characterized by the presence of functional groups capable of participating in biochemical interactions. The molecular weight and structural characteristics are critical for understanding its pharmacokinetics and pharmacodynamics .
Pegapamodutide is primarily explored for its therapeutic applications in managing obesity and type 2 diabetes mellitus. Clinical trials have investigated its efficacy in promoting weight loss while improving glycemic control among patients with metabolic disorders.
Furthermore, ongoing research continues to evaluate its potential benefits in other areas such as cardiovascular health and metabolic syndrome management. The compound's dual action on glucagon receptors presents opportunities for novel treatment strategies in endocrinology .
Pegapamodutide is classified as a structurally modified synthetic peptide derived from the native hormone oxyntomodulin (OXM). OXM is a 37-amino acid peptide secreted by intestinal L-cells that exhibits inherent dual activity at GLP-1R and GCGR. Pegapamodutide incorporates strategic modifications to overcome the pharmacokinetic limitations of native OXM:
Table 1: Structural Features of Pegapamodutide vs. Native OXM
Property | Native OXM | Pegapamodutide | |
---|---|---|---|
Amino Acid Length | 37 residues | ~37 residues (modified) | |
PEG Conjugation | None | Lys12 | |
Molecular Weight | ~4,200 Da | >5,000 Da | |
DPP-4 Resistance | Low | High | |
Half-life (Subcutaneous) | Minutes | Days | [4] [10] |
This engineered architecture positions pegapamodutide within the therapeutic peptide category, distinct from small molecules (>500 Da) and biologics (>10,000 Da). Its synthetic production utilizes solid-phase peptide synthesis (SPPS), enabling precise chemical modifications absent in recombinant peptides [1] [9].
Pegapamodutide emerged from a multi-organizational collaboration leveraging complementary expertise in peptide engineering and metabolic therapeutics:
Table 2: Developmental Timeline of Pegapamodutide
Year | Phase | Trial Identifier | Key Outcome | |
---|---|---|---|---|
2014 | Phase 1 | NCT02188303 | Favorable PK in healthy subjects | |
2014–2018 | Phase 2 | NCT02119819 | Superior HbA1c reduction vs. exenatide | |
2018 | Phase 2 | NCT03406377 | Dose-dependent weight loss (up to 8%) | |
2024 | Discontinued | - | Program halted; assets repurposed | [2] [4] |
Pegapamodutide’s design leverages the complementary physiological roles of GLP-1 and glucagon pathways to enhance metabolic efficacy beyond single-receptor agonists:
Recent research (2025) validates this strategy: Dual GLP-1/glucagon agonists like pegapamodutide increase hepatic mitochondrial oxidation by 40–60% versus single agonists, directly reducing liver fat content. Additionally, they amplify hypothalamic satiety signaling through NPY2 receptor cross-talk, further reducing food intake without augmenting nausea—a limitation of high-dose GLP-1 monotherapies [3] [6] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1